7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(DIFLUOROMETHYL)-N~3~-(3-FLUORO-4-METHYLPHENYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-N~3~-(3-FLUORO-4-METHYLPHENYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.
Functionalization with fluorinated phenyl groups: This can be done through substitution reactions using fluorinated aromatic compounds.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and difluoromethyl groups.
Reduction: Reduction reactions may target the carboxamide group or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-N~3~-(3-FLUORO-4-METHYLPHENYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Fluorinated aromatic compounds: These compounds contain fluorine atoms on aromatic rings, which can influence their chemical and biological properties.
Uniqueness
The unique combination of functional groups in 7-(DIFLUOROMETHYL)-N~3~-(3-FLUORO-4-METHYLPHENYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H17F3N4O2 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H17F3N4O2/c1-12-3-6-14(9-17(12)23)27-22(30)16-11-26-29-19(20(24)25)10-18(28-21(16)29)13-4-7-15(31-2)8-5-13/h3-11,20H,1-2H3,(H,27,30) |
InChI Key |
PZYGQYIZULTWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC)F |
Origin of Product |
United States |
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